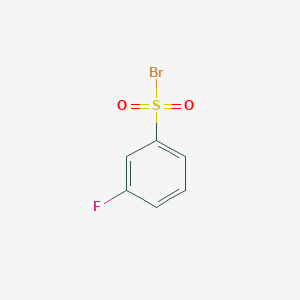

3-Fluorobenzene-1-sulfonyl bromide

CAS No.:

Cat. No.: VC18276502

Molecular Formula: C6H4BrFO2S

Molecular Weight: 239.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4BrFO2S |

|---|---|

| Molecular Weight | 239.06 g/mol |

| IUPAC Name | 3-fluorobenzenesulfonyl bromide |

| Standard InChI | InChI=1S/C6H4BrFO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H |

| Standard InChI Key | NFMLREOYPXLUNU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)Br)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-Fluorobenzene-1-sulfonyl bromide, systematically named 3-fluorobenzenesulfonyl bromide, belongs to the sulfonyl halide family. Its IUPAC name derives from the substitution pattern: a fluorine atom at the 3-position and a sulfonyl bromide group (–SO₂Br) at the 1-position of the benzene ring. The canonical SMILES representation (C1=CC(=CC(=C1)S(=O)(=O)Br)F) and InChIKey (NFMLREOYPXLUNU-UHFFFAOYSA-N) unambiguously define its connectivity and stereoelectronic features.

Table 1: Molecular Properties of 3-Fluorobenzene-1-sulfonyl Bromide

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrFO₂S |

| Molecular Weight | 239.06 g/mol |

| CAS Number | 182765-02-4 |

| PubChem CID | 23452802 |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)Br)F |

| InChIKey | NFMLREOYPXLUNU-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and substituents. The ¹⁹F NMR spectrum typically shows a singlet near −110 ppm, consistent with meta-fluorine substitution. Infrared (IR) spectroscopy identifies strong S=O stretching vibrations at 1,370–1,330 cm⁻¹ and 1,190–1,150 cm⁻¹, alongside C–F stretches at 1,240–1,140 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 237.92 (M⁻).

Synthetic Methodologies

Oxidative Bromination of Disulfides

A scalable route involves treating 3-fluorobenzenesulfonic acid derivatives with oxone (potassium peroxymonosulfate) and potassium bromide (KBr) in aqueous medium. This method achieves >85% yield under mild conditions (25°C, 6–8 hours) and avoids hazardous bromine gas. The mechanism proceeds via in situ generation of hypobromous acid (HOBr), which oxidizes thiols or disulfides to sulfonyl bromides.

Lewis Acid-Catalyzed Bromination

Alternative protocols employ aluminum halides (e.g., AlBr₃) as catalysts for direct bromination of fluorobenzene derivatives. For example, a patent describes brominating fluorobenzene with Br₂ in the presence of AlBr₃ at 0–10°C, yielding regioselective bromination products. While this method primarily targets 1-bromo-3-fluorobenzene, subsequent sulfonation and bromination steps can generate the sulfonyl bromide derivative .

Table 2: Comparative Synthesis Conditions

| Method | Reagents | Temperature | Yield |

|---|---|---|---|

| Oxidative Bromination | Oxone, KBr, H₂O | 25°C | 85–90% |

| Lewis Acid Catalysis | Br₂, AlBr₃, CH₂Cl₂ | 0–10°C | 70–75% |

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl bromide group (–SO₂Br) undergoes facile nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For instance, reaction with aniline in dichloromethane at −10°C produces 3-fluorobenzenesulfonylaniline in 92% yield. This reactivity underpins its use in synthesizing bioactive molecules and polymers.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the aromatic ring. The fluorine atom’s electron-withdrawing effect activates the ring toward meta-directed electrophilic substitution, facilitating regioselective derivatization.

Applications in Pharmaceutical Chemistry

Sulfonamide Drug Precursors

Sulfonamides derived from 3-fluorobenzene-1-sulfonyl bromide exhibit antimicrobial and antitumor activities. For example, analogs incorporating pyridine or quinoline moieties demonstrate IC₅₀ values <10 μM against breast cancer cell lines. The fluorine atom enhances metabolic stability and membrane permeability, making these derivatives attractive for drug discovery.

Materials Science

Polymerizable sulfonate esters derived from this compound serve as flame retardants and ion-exchange resins. Copolymers with styrene show thermal stability up to 300°C, with glass transition temperatures (Tg) exceeding 150°C.

Future Research Directions

-

Catalyst Development: Designing heterogeneous catalysts to improve bromination regioselectivity and reduce aluminum waste .

-

Bioconjugation: Exploring click chemistry applications for antibody-drug conjugates (ADCs) using sulfonyl bromide bioorthogonal handles.

-

Green Chemistry: Substituting oxone with electrochemical methods for bromide oxidation to minimize chemical waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume